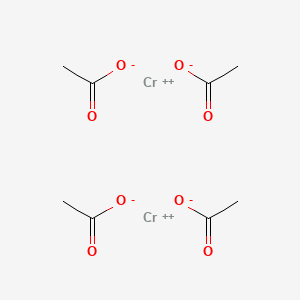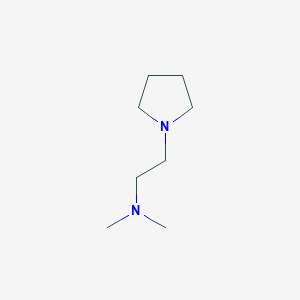
Benzene-1,3-diol;prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diol;prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of benzene-1,3-diol with prop-2-en-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction .
Another synthetic route involves the nucleophilic substitution of a halogenated benzene-1,3-diol derivative with prop-2-en-1-ol. This reaction can be carried out under basic conditions using a strong base, such as sodium hydroxide, to promote the nucleophilic attack on the halogenated benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-diol;prop-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both hydroxyl groups and an unsaturated propene chain allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include quinones, aldehydes, carboxylic acids, saturated alcohols, and substituted benzene derivatives .
Applications De Recherche Scientifique
Benzene-1,3-diol;prop-2-en-1-ol has a wide range of scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzene-1,3-diol;prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, while the prop-2-en-1-ol moiety can undergo metabolic transformations . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Benzene-1,3-diol;prop-2-en-1-ol can be compared with other similar compounds, such as catechol (benzene-1,2-diol), hydroquinone (benzene-1,4-diol), and allyl alcohol (prop-2-en-1-ol).
Propriétés
Numéro CAS |
42425-45-6 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
benzene-1,3-diol;prop-2-en-1-ol |
InChI |
InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-2-3-4/h1-4,7-8H;2,4H,1,3H2 |
Clé InChI |
DVYYBJAZNUJPRQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCO.C1=CC(=CC(=C1)O)O |
Numéros CAS associés |
42425-45-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)










